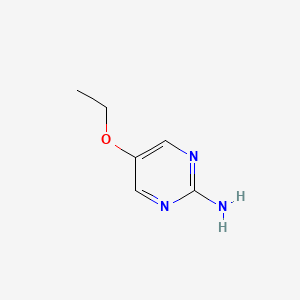

5-Ethoxypyrimidin-2-amine

Beschreibung

Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a cornerstone in the field of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules. gsconlinepress.comnih.gov Pyrimidine derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), which are fundamental to life itself. gsconlinepress.comresearchgate.net This inherent biological relevance has spurred the development of a vast array of synthetic pyrimidine-based compounds with diverse therapeutic applications. nih.govnih.govgsconlinepress.com

These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. gsconlinepress.comnih.govresearchtrend.net The versatility of the pyrimidine ring allows it to interact with various biological targets, such as enzymes and receptors, often by forming crucial hydrogen bonds. nih.govekb.eg This ability to modulate biological pathways has led to the successful development of numerous FDA-approved drugs containing the pyrimidine motif. nih.gov The ongoing exploration of pyrimidine derivatives continues to be a highly active area of research, aimed at discovering novel therapeutic agents for a wide range of diseases. gsconlinepress.comgsconlinepress.com

Overview of Ethoxy-Substituted Heterocycles in Synthetic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are of paramount importance in synthetic and medicinal chemistry. cem.com A significant portion of natural products and pharmaceutical drugs feature a heterocyclic core. cem.com The introduction of substituents, such as an ethoxy group (-OCH2CH3), onto these heterocyclic rings can profoundly influence their physicochemical properties and biological activity.

The ethoxy group, a relatively small and lipophilic substituent, can impact a molecule's solubility, metabolic stability, and ability to cross biological membranes. In drug design, the strategic placement of an ethoxy group can lead to enhanced potency and a more favorable pharmacokinetic profile. For instance, ethoxy derivatives are sometimes associated with a prolonged half-life in the body. In synthetic chemistry, ethoxy-substituted heterocycles serve as versatile building blocks for the construction of more complex molecules. acs.org The presence of the ethoxy group can direct the course of chemical reactions, enabling the regioselective synthesis of desired products. rsc.org

Rationale for Focused Investigation of 5-Ethoxypyrimidin-2-amine

The focused investigation of this compound stems from the convergence of the established biological importance of the pyrimidine core and the modulating effects of the ethoxy substituent. This specific combination of a pyrimidine ring, an amine group at the 2-position, and an ethoxy group at the 5-position creates a unique chemical entity with the potential for diverse applications.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 39268-74-1 | glpbio.comfluorochem.co.ukbldpharm.com |

| Molecular Formula | C6H9N3O | glpbio.comfluorochem.co.ukbldpharm.com |

| Molecular Weight | 139.158 g/mol | fluorochem.co.uk |

| Appearance | Solid | fluorochem.co.uk |

| Purity | 97.0% | fluorochem.co.uk |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWGYIGTWBAKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663952 | |

| Record name | 5-Ethoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39268-74-1 | |

| Record name | 5-Ethoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Ethoxypyrimidin 2 Amine and Its Derivatives

Advanced Synthetic Strategies for Pyrimidine (B1678525) Scaffolds

The construction of the pyrimidine core can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope. These methods often involve the formation of the heterocyclic ring from acyclic precursors through cyclization reactions.

Cycloaddition Reactions for Pyrimidine Ring Formation

Cycloaddition reactions represent a powerful tool for the synthesis of heterocyclic systems, including pyrimidines. mdpi.comacsgcipr.org These reactions involve the combination of two or more components to form a cyclic adduct. In the context of pyrimidine synthesis, hetero-Diels-Alder reactions are particularly relevant. researchgate.net This approach can involve an inverse electron-demand Diels-Alder reaction where a 1,2,4-triazine, acting as the electron-poor diene, reacts with an enamine. acsgcipr.org The initial cycloadduct then typically extrudes a small molecule, such as nitrogen gas, to yield the aromatic pyrimidine ring. acsgcipr.org

Another cycloaddition strategy involves the [3+3] cyclization, a classic example being the Pinner synthesis, which condenses 1,3-dicarbonyl compounds with amidines. mdpi.comslideshare.net Variations of this method can utilize different starting materials, such as β-keto esters or α,β-unsaturated ketones, to react with amidines, leading to a wide range of substituted pyrimidines. mdpi.com

Furthermore, [2+2+2] cycloadditions catalyzed by transition metals, such as copper, have been employed to synthesize pyrimidines from ketones and nitriles under basic conditions. mdpi.com This method is noted for its broad substrate scope and tolerance of various functional groups. mdpi.com A novel iridium-catalyzed [3+1+1+1] cycloaddition has also been reported, which assembles pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. mdpi.com

The pyrimidine ring can also serve as a component in cycloaddition reactions to build more complex fused heterocyclic systems. For instance, a pyrimidine-activated azomethine ylide can undergo an intramolecular [3+2] cycloaddition to create novel tricyclic pyrimidine–piperidine–pyrrolidine scaffolds with high stereocontrol. thieme-connect.com

Condensation Reactions with Amidine Structures

The most widely utilized method for constructing the pyrimidine ring involves the condensation of a three-carbon fragment with a compound containing an N-C-N moiety, such as amidines, ureas, or guanidines. bu.edu.eg The Pinner synthesis is a prime example of this strategy, where a 1,3-dicarbonyl compound reacts with an amidine, often catalyzed by an acid or base, to form the pyrimidine derivative. slideshare.net This reaction is versatile and can be adapted to use various β-dicarbonyl compounds, including β-diketones, β-keto esters, and malonic esters, to produce a diverse range of substituted pyrimidines. slideshare.net

The reaction mechanism generally involves the initial formation of an intermediate that subsequently undergoes cyclization and dehydration to afford the aromatic pyrimidine ring. tandfonline.com The choice of catalyst, such as sodium hydroxide (B78521) or sodium ethoxide, can influence the reaction conditions and yields. semanticscholar.org

Multi-component Reactions in 2-Aminopyrimidine (B69317) Synthesis

Multi-component reactions (MCRs) have emerged as a highly efficient and environmentally friendly strategy for the synthesis of complex molecules like 2-aminopyrimidines from simple and readily available starting materials in a single step. mdpi.comtcichemicals.com These reactions offer significant advantages, including reduced reaction times, simplified purification processes, and the generation of molecular diversity. mdpi.com

One notable MCR for the synthesis of 2-aminopyrimidines is the Biginelli reaction, which involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). tandfonline.comfoliamedica.bg This reaction can be catalyzed by various acids and has been adapted for microwave-assisted synthesis. tandfonline.com

Another approach involves a three-component reaction of aldehydes, amidine systems, and malononitrile (B47326) or ethyl cyanoacetate, which can be effectively catalyzed by magnesium oxide (MgO). tandfonline.com The mechanism is proposed to proceed via an initial Knoevenagel condensation, followed by a Michael addition of the amidine and subsequent cyclization. tandfonline.com Catalyst-free, four-component methods have also been developed for the synthesis of substituted 2-aminopyridines, which are structurally related to 2-aminopyrimidines, by combining acetophenone, malononitrile, benzaldehyde, and ammonium (B1175870) carbonate under solvent-free conditions. mdpi.com

Furthermore, a regioselective, iridium-catalyzed multi-component synthesis allows for the creation of pyrimidines from amidines and up to three different alcohols. sci-hub.se This process involves a sequence of condensation and dehydrogenation steps, liberating hydrogen and water. sci-hub.se

| Reaction Type | Components | Catalyst/Conditions | Product | Reference |

| Biginelli Reaction | Aldehyde, β-dicarbonyl, Urea/Thiourea | Acid catalyst, Microwave | Dihydropyrimidinones/-thiones | tandfonline.comfoliamedica.bg |

| Three-component | Aldehyde, Amidine, Malononitrile | MgO | 4-Amino-5-pyrimidinecarbonitrile | tandfonline.com |

| Four-component | Acetophenone, Malononitrile, Benzaldehyde, Ammonium Carbonate | Catalyst-free, Solvent-free | 2-Aminopyridines | mdpi.com |

| Iridium-catalyzed MCR | Amidine, Alcohols (up to 3) | Iridium pincer complex | Substituted Pyrimidines | mdpi.comsci-hub.se |

| Gröbcke-Blackburn-Bienaymé | Aldehyde, Isonitrile, 2-Aminoazine | Acid catalyst | Fused nitrogen-heterocycles | tcichemicals.com |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product formation in significantly reduced reaction times compared to conventional heating methods. tandfonline.comrsisinternational.org This technology has been successfully applied to the synthesis of various pyrimidine derivatives.

The Biginelli reaction, a classic multi-component condensation for the synthesis of dihydropyrimidines, has been efficiently carried out under microwave irradiation. tandfonline.comfoliamedica.bg For instance, the reaction of a β-diketone, an aryl aldehyde, and urea or thiourea in the presence of a few drops of ethanol (B145695) and hydrochloric acid under microwave irradiation yields oxo- and thioxopyrimidines in good yields (65-90%). tandfonline.com

Microwave irradiation has also been employed in the synthesis of fused pyrimidine systems, such as 1,2,4-triazolo[1,5-a]pyrimidines. rsisinternational.org A mixture of a 3-amino-1,2,4-triazole derivative, a β-diketone, and an aromatic aldehyde in ethanol can be irradiated under microwave conditions to afford the desired tricyclic products in short reaction times (10-15 minutes). rsisinternational.org Similarly, the synthesis of 3,4-diaminopyrazolo[3,4-d]pyrimidines has been achieved through a three-component reaction under microwave irradiation, offering short reaction times and chromatography-free product isolation. rsc.org

The advantages of microwave-assisted synthesis, including rapid heating and the potential for solvent-free conditions, make it an attractive and environmentally conscious approach for the preparation of pyrimidine-based compounds. tandfonline.combohrium.com

| Reactants | Conditions | Product | Yield | Reference |

| β-diketone, Aryl aldehyde, (Thio)urea | Microwave, HCl, Ethanol | Oxo- and Thioxopyrimidines | 65-90% | tandfonline.com |

| 5-(methylthio)-2H-1,2,4-triazol-3-amine, β-diketone, Aromatic aldehyde | Microwave, 120°C, Ethanol | 1,2,4-Triazolo[1,5-a]pyrimidines | Not specified | rsisinternational.org |

| 3,5-Diaminopyrazole-4-carbonitriles, Primary amines, Orthoesters | Microwave | N³,N⁴-Disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines | Good | rsc.org |

| 1,3,4-Oxadiazole based aldehyde, Substituted acetoacetanilide, N,N'-Dimethylurea | Microwave, Ethanol | Tetrahydropyrimidine derivatives | Not specified | foliamedica.bg |

Regioselective Synthesis of 2-Amino-1,3,4-oxadiazole Derivatives

While not a direct synthesis of the pyrimidine ring itself, the derivatization of pyrimidine precursors can lead to the formation of other heterocyclic systems, such as 2-amino-1,3,4-oxadiazoles. A regioselective, reagent-based method for the cyclization of thiosemicarbazide (B42300) intermediates can produce these oxadiazole derivatives. organic-chemistry.orgnih.gov

The process begins with a thiosemicarbazide intermediate, which can be selectively cyclized to form either a 2-amino-1,3,4-oxadiazole or a 2-amino-1,3,4-thiadiazole (B1665364) depending on the reagents used. organic-chemistry.orgmdpi.com Specifically, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in dimethyl sulfoxide (B87167) (DMSO) as a desulfurizing agent favors the formation of 2-amino-1,3,4-oxadiazoles with high regioselectivity. organic-chemistry.orgmdpi.com

Conversely, employing p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent in a polar solvent like N-methyl-2-pyrrolidone (NMP) primarily yields the corresponding 2-amino-1,3,4-thiadiazole. mdpi.com The regioselectivity of the p-TsCl mediated cyclization can be influenced by the substituents on the thiosemicarbazide. scribd.com These resulting 2-amino-1,3,4-oxadiazole core skeletons can then be further functionalized by reacting them with various electrophiles. organic-chemistry.orgscribd.com

Functional Group Transformations and Derivatization of 5-Ethoxypyrimidin-2-amine

Once the this compound core is synthesized, further modifications can be made through various functional group transformations. The amino group at the 2-position and the ethoxy group at the 5-position provide handles for derivatization, allowing for the synthesis of a library of related compounds.

The primary amino group of 2-aminopyrimidines is a versatile functional group that can undergo a range of reactions. sigmaaldrich.comnih.gov It can be acylated, alkylated, or used in condensation reactions to form Schiff bases. For instance, the amino group can react with aldehydes to form imines, which can then be reduced to secondary amines. bohrium.com Derivatization of the amino group is a common strategy to explore the structure-activity relationships of pyrimidine-based compounds. mdpi.com

The ethoxy group at the 5-position is generally more stable but can potentially be cleaved under harsh conditions to yield the corresponding 5-hydroxypyrimidine. semanticscholar.org More commonly, the pyrimidine ring itself can be further functionalized. For example, if a bromo substituent is present at another position on the ring, it can be displaced by various nucleophiles or participate in cross-coupling reactions to introduce new substituents.

In one synthetic route, 2-nitroamino-5-ethoxypyrimidin-4-one was reacted with 3-[3-(piperidinomethyl)phenoxy]propylamine in refluxing pyridine (B92270) to yield 2-[3-[3-(Piperidinomethyl)phenoxy]propylamino]-5-ethoxy-pyrimidin-4-one, demonstrating the reactivity of a modified amino group at the 2-position. prepchem.com

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This characteristic is fundamental to many synthetic strategies involving pyrimidine derivatives.

Meisenheimer Complex Formation in SNAr Reactions

The general mechanism for an SNAr reaction involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). libretexts.org

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. numberanalytics.com

| Factor | Description | Impact on Reaction Rate |

| Electron-withdrawing groups (EWGs) | Substituents like -NO₂ or -CN on the aromatic ring. | Stabilize the negative charge of the Meisenheimer complex, increasing the reaction rate. numberanalytics.com |

| Leaving Group Ability | The facility with which the leaving group departs. | Good leaving groups (e.g., halides, sulfonates) facilitate the second step of the reaction. numberanalytics.com |

| Nucleophilicity | The strength of the incoming nucleophile. | Stronger nucleophiles lead to faster formation of the Meisenheimer complex. numberanalytics.com |

| Solvent | The polarity and protic nature of the solvent. | Polar aprotic solvents are often preferred as they can solvate the cation without deactivating the nucleophile. |

Substituent Effects on Reactivity and Reaction Pathways

Substituents on the pyrimidine ring play a critical role in directing the course and rate of nucleophilic substitution reactions. The electron-deficient nature of the pyrimidine ring makes positions 2, 4, and 6 susceptible to nucleophilic attack. wikipedia.org The 5-position is generally less reactive towards nucleophiles unless activated by appropriate substituents. wikipedia.org

Electron-donating groups, such as amino and alkoxy groups, can influence the reactivity of the pyrimidine ring. An amino group at the 2-position, as in 2-aminopyrimidine, is an electron-donating group that can affect the nucleophilicity of the ring nitrogens and the reactivity of the other ring positions. aip.org The ethoxy group at the 5-position in this compound also modulates the electronic properties of the ring.

The interplay between different substituents can lead to complex reactivity patterns. For example, in the synthesis of 2,5-disubstituted pyrimidines, starting from 2,5-dibromopyrimidine (B1337857), SNAr-type amination is followed by a copper-catalyzed reaction with phenols or alcohols to introduce a substituent at the 5-position. mdpi.com The nature of the substituents can also influence the regioselectivity of reactions. For instance, the N-oxidation of substituted pyrimidines is sensitive to the electronic effects of the substituents, which direct the oxidation to a specific ring nitrogen. cdnsciencepub.com

Amine Reactivity and Functionalization Strategies

The exocyclic amino group of this compound is a key site for further chemical modifications, allowing for the synthesis of a wide range of derivatives. medchemexpress.com The reactivity of this amino group is influenced by the electronic properties of the pyrimidine ring.

Nucleophilic Addition Reactions of Amines

The amino group in 2-aminopyrimidine derivatives can act as a nucleophile, participating in addition reactions with electrophilic species. A notable example is the reaction with aldehydes or ketones. nist.gov The reaction of 2-aminopyrimidine with formaldehyde (B43269) has been shown to yield N-(2-pyrimidinyl)aminomethanol, which can further react to form methylenebis(aminopyrimidines). nist.gov This reactivity demonstrates the nucleophilic character of the exocyclic amino group, which can add to the carbonyl carbon of aldehydes. nist.gov

Acylation and Alkylation of Amine Centers

The amino group of 2-aminopyrimidines can be readily acylated or alkylated to introduce new functional groups. medchemexpress.com

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. semanticscholar.orgresearchgate.net While monoacylation is often the desired outcome, diacylation can occur, particularly with highly deactivated anilines like 2-aminopyrimidine in the presence of a strong base. semanticscholar.orgresearchgate.net The reaction conditions, including the choice of base and solvent, can be optimized to favor the formation of the desired mono- or di-acylated product. semanticscholar.orgresearchgate.net For instance, in the synthesis of MRSA biofilm inhibitors, the acylation of a 2-aminopyrimidine derivative was a key step. nih.gov

Alkylation introduces an alkyl group onto the nitrogen of the amino group. Direct N-alkylation of 2-aminopyrimidines with alcohols can be achieved using transition metal catalysts, such as an iridium complex, providing a regioselective and atom-efficient method. rsc.orgnih.gov Alkylation can also be performed using alkyl halides. The reactivity of 2-aminopyrimidine N-oxides towards alkylating agents has also been investigated, showing that O-alkylation products are typically formed. nsc.ru

| Reaction | Reagents | Products | Key Considerations |

| Acylation | Acid chlorides, anhydrides | N-acylated pyrimidines | Potential for diacylation, requires control of reaction conditions. semanticscholar.orgresearchgate.net |

| Alkylation | Alcohols (with catalyst), alkyl halides | N-alkylated pyrimidines | Regioselectivity can be controlled by the choice of catalyst and reagents. rsc.org |

Imine Formation and Reductive Amination

The reaction of the amino group with aldehydes or ketones can lead to the formation of an imine (Schiff base) intermediate. nih.gov This imine can then be reduced in a subsequent step, a process known as reductive amination, to yield a secondary amine. nih.govresearchgate.net Reductive amination is a powerful tool for forming C-N bonds and is widely used in organic synthesis. nih.gov

The process typically involves two steps:

Imine formation: The amine reacts with a carbonyl compound to form an imine. This reaction is often catalyzed by an acid.

Reduction: The imine is reduced to an amine using a suitable reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride. nih.gov

A tandem reductive amination/intermolecular SNAr sequence has been developed for the synthesis of amine-containing pyrimidines in a one-pot fashion, demonstrating the utility of this reaction in complex molecule synthesis. nih.gov However, challenges such as poor conversion in the reductive amination of 2-aminopyridine (B139424) derivatives with ketones have been reported, sometimes requiring a large excess of the carbonyl compound. reddit.com

Oxidation Reactions of Amines

The oxidation of aminopyrimidines can lead to a variety of products, depending on the oxidant and the substitution pattern of the pyrimidine ring. While direct oxidation of this compound is not extensively detailed in the provided context, the reactivity of the aminopyrimidine core can be inferred from related compounds. The nitrogen atoms in the pyrimidine ring and the exocyclic amino group are potential sites for oxidation.

Research into the oxidation of aminopyrimidine derivatives has shown that these reactions can yield N-oxides or lead to the formation of carbonyl compounds. For instance, the oxidation of 2-aminopyrimidine derivatives can be achieved using various oxidizing agents. rsc.org One study demonstrated that in the presence of Dimethyl sulfoxide (DMSO), which acts as both a solvent and an oxidant, a methylene (B1212753) group adjacent to the pyrimidine ring can be selectively oxidized to a carbonyl group. rsc.org This tandem reaction involves a regioselective heterocyclization followed by selective oxidation. rsc.org

Chemical Transformations of Related Ethoxypyrimidine Intermediates

The chemical versatility of the pyrimidine scaffold is evident in the transformations of various ethoxypyrimidine intermediates, which serve as building blocks for more complex molecules. These reactions highlight the reactivity of different positions on the pyrimidine ring, influenced by the electronic effects of the ethoxy group and other substituents.

A key transformation involves the nucleophilic substitution of leaving groups on the pyrimidine ring. For example, in 2-bromo-4-chloro-5-ethoxypyrimidine, the chlorine atom at the more reactive 4-position can be selectively displaced by ethanolysis to yield 2-bromo-4,5-diethoxypyrimidine. scialert.net This selectivity is crucial for the stepwise functionalization of the pyrimidine core.

Another important intermediate, 2-nitroamino-5-ethoxypyrimidin-4-one, undergoes reaction with 3-[3-(Piperidinomethyl)phenoxy]propylamine in refluxing pyridine to produce 2-[3-[3-(Piperidinomethyl)phenoxy]propylamino]-5-ethoxypyrimidin-4-one. prepchem.com This transformation demonstrates the displacement of the nitroamino group, providing a pathway to introduce complex side chains at the 2-position.

Furthermore, iodinated ethoxypyrimidine derivatives are valuable intermediates for carbon-carbon bond-forming reactions. 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is substituted with an aryl or vinyl group using a palladium catalyst and a boronic acid derivative. This highlights the utility of halogenated ethoxpyrimidines in constructing elaborate molecular architectures.

The following table summarizes some of these transformations:

Table 1: Chemical Transformations of Ethoxypyrimidine Intermediates| Starting Material | Reagent(s) and Conditions | Product | Reference |

|---|---|---|---|

| 2-bromo-4-chloro-5-ethoxypyrimidine | Ethanol | 2-bromo-4,5-diethoxypyrimidine | scialert.net |

| 2-nitroamino-5-ethoxypyrimidin-4-one | 3-[3-(Piperidinomethyl)phenoxy]propylamine, Pyridine, Reflux | 2-[3-[3-(Piperidinomethyl)phenoxy]propylamino]-5-ethoxypyrimidin-4-one | prepchem.com |

| 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine | Boronic acid derivative, Palladium catalyst, Base | C-C coupled product |

Catalytic Approaches in the Synthesis of Amine-Containing Compounds

Catalysis plays a pivotal role in the synthesis of amine-containing compounds, including this compound and its derivatives. Catalytic methods offer significant advantages over stoichiometric reactions, such as increased efficiency, milder reaction conditions, and improved selectivity. nih.gov These approaches are broadly categorized into metal-catalyzed reactions and organocatalysis, both of which have been successfully applied to the synthesis of aminopyrimidines.

Metal-Catalyzed Amination Reactions

Transition metal-catalyzed reactions are powerful tools for the formation of C-N bonds, a key step in the synthesis of many aminopyrimidine compounds. nih.gov Palladium and copper catalysts are among the most widely used for these transformations. acs.orgmdpi.com

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a conventional method for forming aryl-amine bonds. acs.org This approach has been adapted for the synthesis of aminopyrimidines. For instance, 2,5-disubstituted pyrimidines have been synthesized starting from 2,5-dibromopyrimidine through an SNAr type amination, followed by a copper-catalyzed reaction with various phenols or alcohols to introduce the alkoxy group at the 5-position. mdpi.com

More recent developments focus on direct C-H amination, which avoids the pre-functionalization of the substrate with a halide. acs.org Copper-catalyzed intramolecular C-H amination of N-phenylbenzamidine has been used to synthesize benzimidazoles. acs.org Similarly, microwave-assisted, copper-catalyzed C-3 amination of 5-amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidines has been developed, utilizing CuI and a carbazole-based ligand for efficient Ullmann-type coupling. mdpi.com This method allows for the synthesis of a broad array of 3,5-bis-aminated products in good to excellent yields. mdpi.com

The table below provides examples of metal-catalyzed amination reactions.

Table 2: Examples of Metal-Catalyzed Amination Reactions| Substrate | Catalyst/Ligand | Amine Source | Product Type | Reference |

|---|---|---|---|---|

| 2,5-Dibromopyrimidine | - | N-Boc-protected amines | 2-Amino-5-bromopyrimidine | mdpi.com |

| 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine | CuI / Carbazole-based ligand | Various 1° and 2° amines | 3,5-Bis-aminated pyrazolo[1,5-a]pyrimidine | mdpi.com |

| N-phenylbenzamidine | Copper(II) acetate | - (Intramolecular) | Benzimidazole | acs.org |

Organocatalysis in Amine Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and for constructing heterocyclic compounds. unibo.itnih.gov These catalysts are often metal-free, making them attractive from an environmental and economic perspective. tandfonline.com

For the synthesis of pyrimidine-related structures, organocatalysts have been employed in various cycloaddition and multicomponent reactions. One example is the use of 2-aminoethanesulfonic acid in water as a catalyst for a one-pot, three-component reaction between an aldehyde, 6-amino-1,3-dimethyl uracil, and acetyl acetone (B3395972) to form dihydropyrido[2,3-d]pyrimidine derivatives. tandfonline.com This method is noted for its operational simplicity and good to excellent yields. tandfonline.com

Proline and its derivatives are prominent organocatalysts, often used in asymmetric aldol (B89426) and Mannich reactions. nih.gov Prolinamides derived from pyrimidines have been developed as bifunctional organocatalysts for solvent-free aldol reactions. unibo.itnih.gov These catalysts utilize hydrogen bonding interactions to control the stereochemical outcome of the reaction. nih.gov While not directly applied to this compound in the provided context, these examples showcase the potential of organocatalysis in the broader field of pyrimidine synthesis.

The following table highlights examples of organocatalytic reactions for pyrimidine-related synthesis.

Table 3: Examples of Organocatalysis in Pyrimidine-Related Synthesis| Reaction Type | Organocatalyst | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Three-component reaction | 2-Aminoethanesulfonic acid | Aldehyde, 6-Amino-1,3-dimethyl uracil, Acetyl acetone | Dihydropyrido[2,3-d]pyrimidine | tandfonline.com |

| Asymmetric aldol reaction | Pyrimidine-derived prolinamides | Aldehyde, Ketone | anti-Aldol adduct | nih.gov |

Medicinal Chemistry and Pharmacological Relevance of 5 Ethoxypyrimidin 2 Amine

5-Ethoxypyrimidin-2-amine as a Core Scaffold in Drug Discovery

This compound, with its characteristic pyrimidine (B1678525) ring substituted with an ethoxy and an amino group, serves as a crucial starting point for the synthesis of a wide array of more complex molecules with potential therapeutic applications. lookchem.com The strategic placement of the ethoxy and amino groups on the pyrimidine core allows for versatile chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This compound is recognized as a valuable building block in the creation of libraries of compounds for high-throughput screening, a key process in modern drug discovery.

Pyrimidine as a Privileged Pharmacophore

The pyrimidine ring, a fundamental component of nucleic acids like cytosine, thymine, and uracil, is considered a "privileged pharmacophore" in medicinal chemistry. africaresearchconnects.comscialert.net This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. africaresearchconnects.comnih.govmdpi.com The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, facilitating strong interactions with biological targets such as enzymes and receptors. nih.gov Furthermore, the pyrimidine scaffold is bioisosterically similar to other aromatic systems like the phenyl group, which allows it to be incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles. nih.govmdpi.com Its inherent biological importance and versatile chemical nature make it an attractive framework for the design of novel therapeutic agents across various disease areas, including cancer, infectious diseases, and inflammatory disorders. africaresearchconnects.comnih.govnih.gov

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to discover new drug candidates with improved properties. acs.orgresearchgate.net This approach is frequently employed to overcome issues with toxicity, intellectual property, or to enhance potency and metabolic stability. researchgate.net The pyrimidine scaffold, including derivatives of this compound, is often utilized in scaffold hopping strategies. mdpi.com For instance, researchers have successfully replaced other heterocyclic rings, such as indazole, with a pyrimidine core to develop novel inhibitors of key biological targets. mdpi.com This strategy allows for the diversification of chemical structures and the exploration of new chemical space, ultimately leading to the identification of lead compounds with more favorable drug-like properties. acs.orgnih.gov

Biological Activities and Therapeutic Potential of this compound Derivatives

The chemical versatility of the this compound scaffold has enabled the synthesis of a wide range of derivatives with diverse biological activities. chemimpex.com These derivatives have been investigated for their potential in various therapeutic areas, including as anti-inflammatory, antimicrobial, and particularly as anti-cancer agents. chemimpex.com The specific substitutions on the pyrimidine ring play a crucial role in determining the biological activity and target selectivity of these compounds.

Anti-cancer Properties and Mechanisms of Action

A significant area of research for this compound derivatives has been in the field of oncology. chemimpex.com Numerous studies have demonstrated the potential of these compounds to inhibit the growth of cancer cells and to modulate key signaling pathways involved in tumor progression. rsc.org

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. rsc.orgrsc.org Consequently, kinase inhibitors have become a major focus of anti-cancer drug development. Derivatives of 2-aminopyrimidine (B69317) have shown significant activity as inhibitors of various kinases. rsc.orgresearchgate.net For example, some pyrimidine derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication that is overexpressed in many cancers. rsc.org The pyrimidine core can serve as a scaffold to which different functional groups are attached to achieve specific and potent inhibition of target kinases. The binding of these inhibitors to the kinase active site can block downstream signaling pathways that are essential for cancer cell proliferation and survival. smolecule.comnih.gov

The anti-cancer potential of this compound derivatives has been demonstrated through their antiproliferative effects on various cancer cell lines in vitro. smolecule.commdpi.com Studies have shown that these compounds can inhibit the growth and proliferation of cancer cells, often with a degree of selectivity towards malignant cells over healthy ones. mdpi.comnih.gov For instance, certain pyrimidine derivatives have exhibited significant growth inhibition against breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.comnih.gov The mechanism of this antiproliferative activity is often linked to the induction of cell cycle arrest and apoptosis (programmed cell death). mdpi.comthescipub.com

Below is a table summarizing the antiproliferative activity of some pyrimidine derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity/Effect | Reference |

| Disubstituted Pyrimidines | HOP-92 (Non-small cell lung) | 86.28% growth inhibition at 10 µM | |

| Indole-aryl amide derivative 5 | HT29 (Colon) | Inhibited proliferation and promoted apoptosis | mdpi.com |

| 2,4-disubstituted pyrimidine derivative 134 | SKOV-3 (Ovarian) | EC50 = 1.5 ± 0.2 nM | mdpi.com |

| 2,4-disubstituted pyrimidine derivative 134 | HepG2 (Liver) | EC50 = 1.8 ± 0.6 nM | mdpi.com |

| 2,4-disubstituted pyrimidine derivative 134 | MDA-MB-231 (Breast) | EC50 = 4.4 ± 0.6 nM | mdpi.com |

| 2,4-disubstituted pyrimidine derivative 134 | HeLa (Cervical) | EC50 = 3.6 ± 0.3 nM | mdpi.com |

| 2,4-disubstituted pyrimidine derivative 134 | B16-F10 (Melanoma) | EC50 = 3.3 ± 0.1 nM | mdpi.com |

| Pyrimidine derivative 8h | Breast Cancer Cells | Excellent antiproliferative activity | rsc.org |

| Aminothienopyrimidine 2 | MCF-7 (Breast) | IC50 = 4.3 ± 0.11 µg/mL | nih.gov |

| Aminothienopyrimidine 2 | MDA-MB-231 (Breast) | IC50 = 18.28 µg/mL | mdpi.com |

Interference with Phospholipid Metabolism

Phosphatidylethanolamine (PE) is a vital phospholipid, second only to phosphatidylcholine in abundance in eukaryotic cells, and plays a crucial role in numerous cellular functions. nih.gov It is integral to membrane structure and dynamics, influencing membrane fusion and fission, and serves as a precursor for other lipids. nih.govnih.gov The synthesis of PE occurs through multiple pathways, highlighting its importance for cell viability. nih.gov Disruptions in PE metabolism or levels can lead to cellular stress, particularly in the endoplasmic reticulum (ER), and have been associated with various diseases. nih.gov

While direct studies on this compound's specific interference with phospholipid metabolism are not extensively detailed in the available literature, the broader class of pyrimidine derivatives is known to interact with various enzymatic pathways. The structural components of this compound, particularly the pyrimidine core, are found in many biologically active molecules that can interfere with metabolic processes essential for cell physiology. googleapis.com Given that PE is a critical substrate for fundamental posttranslational modifications and its levels can influence protein folding and trafficking, compounds that disrupt cellular metabolic balance could indirectly affect PE metabolism. nih.govnih.gov For instance, cellular stress induced by a foreign compound can trigger compensatory mechanisms in lipid synthesis. nih.gov

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. It is regulated by a complex network of pro-apoptotic and anti-apoptotic proteins, with the Bcl-2 family and caspases being central players. mdpi.comaging-us.com The induction of apoptosis is a key mechanism of action for many anticancer agents. mdpi.com

Derivatives of pyrimidine have demonstrated significant potential in inducing apoptosis in cancer cells. For example, related pyrimidine compounds have been shown to reduce cell viability in human breast cancer cells by triggering apoptosis. The mechanisms often involve the modulation of key signaling pathways that control tumor growth and survival. This can include altering the balance of Bcl-2 family proteins, such as decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins like Bak and Bad. aging-us.comnih.gov The activation of caspases, which are the executioners of apoptosis, is another common outcome. mdpi.comnih.gov The pyrimidine scaffold is recognized as a key structural motif in various kinase inhibitors, which can, in turn, regulate cell cycle and survival pathways, leading to apoptosis when inhibited.

| Apoptotic Mechanism | Description | Key Proteins Involved | Reference |

| Signaling Pathway Inhibition | Pyrimidine derivatives can block signaling pathways essential for cancer cell proliferation and survival. | Kinases, Growth Factor Receptors | |

| Bcl-2 Family Modulation | The balance between pro- and anti-apoptotic Bcl-2 family proteins is shifted to favor cell death. | Bcl-2, Bak, Bad | aging-us.comnih.gov |

| Caspase Activation | Initiator and executioner caspases are activated, leading to the dismantling of the cell. | Caspase-3, Caspase-8, Caspase-9 | mdpi.comnih.gov |

Neurological Applications and CNS Activity

Affinity for Trace Amine Associated Receptors (TAARs)

Trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors (GPCRs) that respond to trace amines—a group of endogenous compounds like β-phenylethylamine, tyramine, and tryptamine. nih.govihs-headache.org These receptors are distinct from classical biogenic amine receptors and represent a novel aminergic system in vertebrates. nih.gov In humans, there are six functional TAAR genes, with TAAR1 being the most studied for its role in the central nervous system (CNS). frontiersin.orgmdpi.com

Research has shown that compounds containing a 5-ethoxy-pyrimidin-2-yl moiety exhibit a strong affinity for TAARs, with a particular selectivity for the TAAR1 subtype. molaid.com This affinity suggests that this compound and its derivatives could act as modulators of the TAAR1 signaling pathway. TAAR1 is expressed in brain regions associated with mood and psychosis and is a target for psychotropic agents. nih.govmdpi.com Its activation is known to influence other neurotransmitter systems, making it a promising target for novel therapeutics for conditions like schizophrenia and depression. nih.govmdpi.com

| Receptor | Ligand Class | Significance | Reference |

| TAAR1 | Endogenous Trace Amines (e.g., β-phenylethylamine, p-tyramine) | Modulates dopamine (B1211576) and serotonin (B10506) systems; target for neuropsychiatric disorders. | nih.govfrontiersin.org |

| TAAR5 | Tertiary Amines (e.g., trimethylamine) | Expressed in limbic brain regions; potential target for anxiety and depression. | mdpi.com |

| Other TAARs (2, 6, 8, 9) | Various volatile and non-volatile amines | Primarily studied in olfaction but also found in the brain; functions are still being explored. | frontiersin.orgmdpi.com |

Modulation of Neurotransmitter Systems

The biogenic amine neurotransmitter systems, which include dopamine, serotonin, and norepinephrine, are fundamental to a vast array of CNS functions, from motor control to emotional regulation. tmc.edumdpi.comnih.gov The modulation of these systems is a cornerstone of treatment for many neurological and psychiatric disorders. mdpi.com

The affinity of this compound for TAAR1 provides a direct mechanism for modulating classical neurotransmitter systems. molaid.com TAAR1 activation can influence the activity of dopamine neurons and has been shown to form heterodimers with dopamine D2 receptors, thereby altering dopaminergic signaling. frontiersin.org This interaction is significant because dysregulated dopamine transmission is a key feature of disorders like schizophrenia. nih.gov Furthermore, TAARs are closely related to the receptors for other biogenic amines like serotonin and are considered part of a broader network that fine-tunes neuronal signaling. ihs-headache.orgnih.gov By acting on TAAR1, compounds like this compound can indirectly affect serotonin synthesis and release, processes that are crucial for mood regulation. ihs-headache.org

Antimicrobial and Antibacterial Activities

Inhibition of Bacterial Growth and Cell Division

The rise of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. frontiersin.org Pyrimidine derivatives have long been investigated for their therapeutic properties, including significant antimicrobial and antibacterial activities. mdpi.commdpi.com Numerous studies have demonstrated that compounds featuring the pyrimidine scaffold can effectively inhibit the growth of a range of Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. mdpi.comresearchgate.netnih.gov

The mechanism of action for these compounds often involves the disruption of fundamental cellular processes required for bacterial survival. This can include interfering with metabolic pathways or inhibiting the machinery of cell division. googleapis.comfrontiersin.org Bacterial cell division is a complex, highly regulated process involving proteins like FtsZ, which forms a ring at the division site. biorxiv.orgplos.org Inhibition of FtsZ polymerization is a known strategy to halt bacterial proliferation, leading to cell filamentation and eventual death. biorxiv.org While the specific target of this compound within bacteria is not fully elucidated, the established activity of related pyrimidine compounds suggests it may function by inhibiting essential enzymes or structural proteins involved in bacterial cell growth and division. googleapis.comresearchgate.net

| Bacterial Strain | Type | Significance | Reference |

| Staphylococcus aureus | Gram-positive | Major cause of skin, soft tissue, and bloodstream infections; often multi-drug resistant. | frontiersin.orgmdpi.comresearchgate.net |

| Bacillus subtilis | Gram-positive | A model organism for studying bacterial cell biology and a common soil bacterium. | mdpi.comresearchgate.netnih.gov |

| Escherichia coli | Gram-negative | A common cause of foodborne illness and urinary tract infections; a key model organism. | mdpi.comresearchgate.netnih.gov |

| Pseudomonas aeruginosa | Gram-negative | Opportunistic pathogen known for causing hospital-acquired infections. | mdpi.com |

Potential as Crop Protection Agents

The pyrimidine scaffold is a fundamental structural motif in a multitude of commercial agrochemicals, including fungicides, insecticides, and herbicides. nih.gov Derivatives of pyrimidine have been extensively investigated for their potential to protect crops. Research into pyrimidine-biphenyl hybrids has led to the discovery of novel acetohydroxyacid synthase (AHAS) inhibitors, which are effective against a broad spectrum of weeds. nih.gov For example, certain pyrimidine–biphenyl derivatives have demonstrated excellent post-emergence herbicidal activity at application rates as low as 37.5 grams of active ingredient per hectare. nih.gov

Furthermore, studies on other pyrimidine derivatives have shown significant herbicidal effects. A series of pyrimidine compounds containing a 1,2,4-triazole (B32235) moiety exhibited good inhibition against the growth of rape (Brassica napus) and barnyard grass (Echinochloa crusgalli). acs.org Similarly, various phenylpyrimidine-5-carboxylate derivatives have been synthesized and screened for pre-emergent herbicidal activities, showing noticeable efficacy. nih.gov

In the realm of fungicides, pyrimidine analogues have also shown considerable promise. Studies on pyrimidine derivatives containing an amide moiety revealed potent antifungal activity against plant pathogens like Phomopsis sp. and Botrytis cinerea. core.ac.uk One particular compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, displayed an EC₅₀ value of 10.5 µg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil. core.ac.uk The structural relation of this compound to these active compounds suggests its potential as a lead structure for the development of new crop protection agents.

Other Biological Activities and Emerging Therapeutic Areas

Beyond its role as a synthetic intermediate, the 2-aminopyrimidine core, as found in this compound, is a key pharmacophore in compounds explored for a wide range of therapeutic applications. mdpi.com

Pyrimidine derivatives are crucial for the development of novel immunosuppressive agents, which are vital for preventing organ transplant rejection and treating autoimmune diseases. The mechanism of action for some of these agents, like brequinar, involves the inhibition of dihydroorotate (B8406146) dehydrogenase, an essential enzyme in the de novo pyrimidine synthesis pathway, thereby suppressing lymphocyte proliferation. rsc.org

Research has identified several classes of pyrimidine analogues with potent immunosuppressive activity.

Thieno[2,3-d]pyrimidines: A series of 4-N-piperazinyl-thieno[2,3-d]pyrimidines were evaluated in a Mixed Lymphocyte Reaction (MLR) assay, a key in vitro model for transplant rejection. The most potent compound from this series exhibited an IC₅₀ value of 66 nM. acs.org

Thiazolo[5,4-d]pyrimidines: Analogues of this scaffold have also been discovered as a novel class of immunosuppressive agents. The most effective compounds in this series displayed IC₅₀ values under 50 nM in the MLR assay, comparable to the clinically used drug cyclosporin (B1163) A. nih.gov

Other Pyrimidine Derivatives: Some substituted pyrimidines have been shown to provide anti-inflammatory effects without causing the significant immunosuppression associated with drugs like dexamethasone, preserving the phagocytic activity of macrophages. nih.gov

These findings underscore the potential of the pyrimidine scaffold in developing targeted immunosuppressive therapies.

The 2-aminopyrimidine moiety is a recognized pharmacophore in the design of antiviral agents. mdpi.com Derivatives have been investigated for activity against a variety of viral pathogens.

Recent studies using virtual screening approaches have identified aminopyrimidine derivatives as potential multiflavivirus inhibitors, with confirmed activity against Zika virus (ZIKV), Yellow Fever virus (YFV), and Dengue virus (DENV) types 2 and 3. researchgate.net The antiviral activity for some of these compounds ranged from an EC₅₀ of 4.21 µM to 37.51 µM. researchgate.net The proposed mechanism for some of these compounds is the inhibition of the viral NS3 protease.

Other research has focused on pyrimidine derivatives targeting different viruses:

Anti-HIV Activity: Quantitative structure-activity relationship (QSAR) studies on pyrimidine nucleosides have shown that their anti-HIV-1 activity is related to the properties of substituents at the C5 position of the pyrimidine ring. nih.gov

General Antiviral Potential: A study on novel thiouracil-based pyrimidine derivatives found that certain compounds exhibited potent antiviral activity, with one derivative showing higher efficacy than the standard drug acyclovir. researchgate.net

Pyrimidine derivatives have been widely explored for their anti-inflammatory and analgesic properties. nih.gov A variety of pyrimidine-based compounds have demonstrated significant activity in preclinical models, often with favorable safety profiles compared to existing drugs.

A study on 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines revealed that several compounds in the series were more potent as analgesic and anti-inflammatory agents than standard drugs and exhibited very low ulcerogenic potential. nih.gov The anti-inflammatory action of pyrimidine derivatives can be attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). heteroletters.orggoogleapis.com Research has shown that certain pyrimidine derivatives can act as selective COX-2 inhibitors, which is a desirable trait for reducing gastrointestinal side effects. heteroletters.org

The substitution pattern on the pyrimidine ring plays a critical role in these activities. For instance, research on furochromenylideneamino pyrimidinones (B12756618) indicated that derivatives with methoxy (B1213986) groups (structurally similar to the ethoxy group of this compound) showed enhanced analgesic and anti-inflammatory activities compared to their non-substituted counterparts. core.ac.uk

Antiviral Properties

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of 2-aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine core. SAR studies are crucial for optimizing the potency and selectivity of these compounds for various biological targets. nih.govrsc.org

For instance, in the development of histamine (B1213489) H4 receptor antagonists, systematic modifications of a 2-aminopyrimidine hit compound revealed that substitution at the C6 position of the pyrimidine ring was most beneficial for optimizing potency. Replacing a tert-butyl group at C6 with aromatic and secondary amine moieties led to a compound with significant in vivo anti-inflammatory and antinociceptive activity. nih.gov Similarly, in the context of kinase inhibitors, SAR studies on aminopyrimidine-based compounds targeting IKK-2 showed that introducing specific substituents to a piperidinylamino group and an attached aromatic ring significantly increased inhibitory activity. researchgate.net

The electronic properties of substituents are also a key factor. In the design of EGFR inhibitors, modifying the electronic nature of a Michael addition acceptor attached to a 2-aminopyrimidine scaffold was a successful strategy for balancing potency, selectivity, and off-target toxicity. nih.gov

The location of substituents on the pyrimidine ring profoundly influences the molecule's electronic properties and, consequently, its biological activity. The pyrimidine ring is inherently π-deficient, with the 2-, 4-, and 6-positions being particularly electron-deficient due to the influence of the two nitrogen atoms. The 5-position is less electron-deficient. nih.gov This makes the 2-, 4-, and 6-positions susceptible to nucleophilic attack, a common step in the synthesis of many derivatives.

The effect of positional isomerism is evident in various studies:

5- vs. 4-Position: In a study synthesizing selective 5-HT₂C agonists, two series of disubstituted pyrimidines were created with a fluorophenylalkoxy group at either the 5-position or the 4-position. The biological evaluation revealed that the 2,4-disubstituted pyrimidines, not the 2,5-disubstituted ones, yielded potent and selective agonists. nih.gov

Substituent Effects at C5: The C5 position is a common site for modification. QSAR studies on pyrimidine nucleosides as anti-HIV agents found that antiviral activity was best correlated with the hydrophobicity and steric properties of the substituent at the C5 position. nih.gov Another study on thymidylate synthase inhibitors showed that the electronic and steric effects of substituents at C5 were key determinants of binding affinity. nih.gov

Alkoxy Chain Length: The length of an alkoxy substituent can also impact activity. In a study of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors, it was observed that increasing the alkoxy chain length at the C4 position of an attached phenyl ring was important for activity. A compound with a methoxy group was inactive, whereas analogues with butoxy and octyloxy groups showed significant inhibitory activity. nih.gov This suggests that for this compound, the ethoxy group's properties are a critical factor in its potential biological profile.

The table below summarizes the impact of different substituents and their positions on the biological activity of pyrimidine analogues based on selected studies.

| Pyrimidine Core/Analogue | Position(s) of Variation | Substituent(s) | Observed Effect on Activity | Target/Activity |

| 2-Aminopyrimidine | C6 | Aromatic and secondary amines | Increased potency | Histamine H4 Receptor Antagonism nih.gov |

| 2-Aminopyrimidine | C4 of attached phenyl | Alkoxy chain (methoxy vs. butoxy/octyloxy) | Longer chains increased activity | β-Glucuronidase Inhibition nih.gov |

| Disubstituted Pyrimidine | C4 vs. C5 | Fluorophenylalkoxy group | C4 substitution led to potent agonists | 5-HT₂C Agonism nih.gov |

| Pyrimidine Nucleoside | C5 | Various substituents | Hydrophobicity and steric properties were key | Anti-HIV Activity nih.gov |

| Pyrido[2,3-d]pyrimidine | C7 | 4-methoxyphenyl group | Enhanced activity | Anti-inflammatory rsc.org |

Molecular Interactions with Biological Targets

The therapeutic potential of compounds derived from this compound is fundamentally linked to their ability to interact with specific biological macromolecules, such as enzymes and receptors. The arrangement of functional groups on the pyrimidine scaffold facilitates a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for molecular recognition and binding affinity.

The core structure of this compound presents several key features that govern its interaction with biological targets. The 2-amino group and the nitrogen atoms within the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively. drugdesign.org These interactions are critical for anchoring the ligand within the binding pocket of a protein. The 5-ethoxy group contributes to the molecule's hydrophobic character and can engage in van der Waals interactions with nonpolar amino acid residues in the target protein. The specific orientation and combination of these interactions determine the compound's affinity and selectivity for its biological target.

Detailed insights into these interactions often come from computational modeling and experimental studies of derivatives. For instance, in a virtual screening study targeting tubercular acetohydroxy acid synthase (TbAHAS), a key enzyme in Mycobacterium tuberculosis, a derivative of this compound, 4-amino-N-(5-ethoxypyrimidin-2-yl)-benzenesulfonamide, was identified as a potential inhibitor. koreascience.kr Analysis of its docked pose within the enzyme's binding site revealed specific molecular interactions that are likely responsible for its inhibitory activity. The binding was characterized by a network of hydrogen bonds and numerous van der Waals interactions with key residues. koreascience.kr

Table 1: Predicted Molecular Interactions of a this compound Derivative with TbAHAS koreascience.kr

| Interacting Residue | Interaction Type |

|---|---|

| Arg318 | Hydrogen Bond |

| Trp516 | Van der Waals |

| Leu141 | Van der Waals |

This table details the specific amino acid residues in the TbAHAS binding site that are predicted to interact with 4-amino-N-(5-ethoxypyrimidin-2-yl)-benzenesulfonamide. The interactions are predominantly hydrogen bonds and van der Waals forces, which collectively contribute to the binding affinity of the compound.

Furthermore, the study of structure-activity relationships (SAR) in related pyrimidine series highlights how modifications to the core structure influence biological activity. Research on pyrimidine derivatives as inhibitors of the STAT6 transcription factor, a key protein in allergic responses, demonstrates this principle effectively. nih.gov By synthesizing and evaluating a series of 2-aminopyrimidine compounds, researchers were able to identify potent and selective inhibitors. For example, the compound AS1517499, which features a modified 2-amino substituent, showed potent inhibition of STAT6 with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. nih.gov This indicates a high-affinity binding interaction with the target protein, driven by specific molecular contacts.

Table 2: Inhibitory Activity of a Representative Pyrimidine Derivative against STAT6 nih.gov

| Compound | Target | IC₅₀ (nM) | Biological Effect |

|---|---|---|---|

| AS1517499 | STAT6 | 21 | Potent inhibition of STAT6 protein |

| AS1517499 | IL-4-induced Th2 differentiation | 2.3 | Inhibition of immune cell differentiation |

This table showcases the potent inhibitory activity of a pyrimidine-based compound, AS1517499, against its biological target, STAT6, and a related cellular process. The low IC₅₀ values indicate a strong interaction at the molecular level.

Computational Chemistry and Modeling Studies of 5 Ethoxypyrimidin 2 Amine

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic and structural properties of molecules. qulacs.org These methods, particularly Density Functional Theory (DFT), have been instrumental in characterizing 5-Ethoxypyrimidin-2-amine and its analogs.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions involving complex organic molecules. rsc.orgmdpi.com DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the most likely reaction pathway. researchgate.netsumitomo-chem.co.jp This approach is particularly valuable in understanding the reactivity of substituted pyrimidines, where the electronic effects of different functional groups can significantly influence the reaction's course. researchgate.net For instance, DFT studies can predict how the ethoxy and amine groups on the pyrimidine (B1678525) ring of this compound will direct the course of electrophilic or nucleophilic substitution reactions.

By calculating the energies of various proposed intermediates and transition states, researchers can determine the most energetically favorable reaction mechanism. researchgate.netsumitomo-chem.co.jpresearchgate.net This predictive capability is crucial for optimizing reaction conditions and for designing novel synthetic routes to access derivatives of this compound with desired functionalities.

The definitive identification and structural confirmation of this compound and its derivatives rely on a combination of spectroscopic techniques. rsc.orgamericanpharmaceuticalreview.comfrontiersin.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.orgfrontiersin.org For this compound, the IR spectrum would show characteristic bands for the N-H stretches of the amine group, C-H stretches of the ethyl and pyrimidine moieties, C-O stretching of the ethoxy group, and C=N and C=C stretching vibrations of the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the detailed molecular structure. rsc.orgnih.govnptel.ac.in The ¹H NMR spectrum of this compound would provide information about the number of different types of protons and their neighboring environments, such as the triplet and quartet signals for the ethoxy group and distinct signals for the amine and pyrimidine ring protons. The ¹³C NMR spectrum would complement this by showing the number of unique carbon atoms in the molecule. mdpi.com

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. rsc.orgmdpi.com This technique is crucial for confirming the molecular formula of newly synthesized derivatives of this compound.

X-ray Diffraction : Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.orgnih.gov This technique can confirm the connectivity of atoms, bond lengths, bond angles, and intermolecular interactions, providing an unambiguous structural proof. americanpharmaceuticalreview.com

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| Infrared (IR) | Functional group identification. rsc.orgfrontiersin.org | Confirms the presence of amine (N-H), ethoxy (C-O), and pyrimidine ring (C=N, C=C) functionalities. |

| NMR (¹H, ¹³C) | Detailed molecular structure and connectivity. rsc.orgnih.gov | Elucidates the specific arrangement of protons and carbons, confirming the ethoxy and amine substitution pattern on the pyrimidine ring. |

| HRMS | Exact molecular weight and elemental composition. rsc.orgmdpi.com | Verifies the molecular formula of the compound and its derivatives. |

| X-ray Diffraction | Precise 3D atomic arrangement in a crystal. rsc.orgamericanpharmaceuticalreview.com | Provides definitive proof of the molecular structure, including bond lengths, angles, and intermolecular interactions. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of small molecules like this compound with biological macromolecules, such as proteins. smolecule.commdpi.com These methods are fundamental in drug discovery for identifying potential drug targets and optimizing lead compounds. nih.gov

Molecular docking studies predict the preferred orientation of a ligand when it binds to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score. biorxiv.orgwikipedia.orgucl.ac.uk For derivatives of this compound, docking simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the protein's binding site. For example, the amine and pyrimidine nitrogen atoms of this compound are potential hydrogen bond donors and acceptors, respectively, which can contribute significantly to binding affinity.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. mdpi.comnih.govfrontiersin.org MD simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. mdpi.com

A single ligand can often adopt multiple binding modes within a protein's active site. nih.govnih.gov Computational methods, including advanced simulation techniques like nonequilibrium candidate Monte Carlo, can be employed to explore and predict the most favorable binding modes. chemrxiv.org Understanding the different possible binding orientations is crucial for structure-based drug design, as different modes can lead to varying biological activities. biorxiv.org

Furthermore, computational studies can help predict the selectivity of a ligand for a particular protein target over others. acs.org By performing docking and binding affinity calculations for a ligand against a panel of related proteins, it is possible to identify structural features that contribute to selective binding. googleapis.com For instance, derivatives of this compound have been investigated for their selective inhibition of specific kinases. acs.org

| Computational Method | Purpose | Application to this compound |

| Molecular Docking | Predicts ligand binding orientation and affinity. biorxiv.orgwikipedia.org | Identifies potential protein targets and key interactions of this compound derivatives. smolecule.com |

| Molecular Dynamics | Simulates the dynamic behavior of the ligand-protein complex. mdpi.comnih.gov | Assesses the stability of predicted binding modes and reveals conformational changes upon binding. mdpi.com |

Ligand-Protein Binding Affinity and Interactions

Prediction and Tuning of Physicochemical Properties for Drug Design

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). drughunter.comddg-pharmfac.net Computational models are widely used to predict these properties early in the drug discovery process, allowing for the targeted modification of lead compounds to improve their drug-like characteristics. nih.govwuxiapptec.com

The basicity of the amine group in this compound, quantified by its pKa value, is a key physicochemical property that can be tuned through chemical modification. nih.govenamine.net The pKa influences the molecule's ionization state at physiological pH, which in turn affects its solubility, lipophilicity, and ability to interact with biological targets. drughunter.com Computational methods can predict the pKa of novel derivatives, guiding chemists in synthesizing compounds with an optimal basicity for a desired therapeutic application. nih.gov For example, reducing the basicity of an amine can sometimes mitigate off-target effects. drughunter.com By systematically exploring the effects of different substituents on the pyrimidine ring, it is possible to fine-tune the physicochemical properties of this compound derivatives to enhance their potential as drug candidates. enamine.net

pKa Prediction and its Role in ADME Optimization

The acid dissociation constant (pKa) is a fundamental physicochemical parameter in drug discovery and development, quantifying the extent of ionization of a molecule at a given pH. nih.govnih.gov For a compound like this compound, which possesses a basic amino group, the pKa value determines the degree to which it exists in its protonated (charged) or neutral form within various physiological environments. This ionization state is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. researchgate.netdrughunter.com

The majority of pharmaceutical drugs are weak acids or bases, and their pKa dictates key properties that influence pharmacokinetic behavior. nih.govacs.org The ability to accurately predict the pKa of drug candidates such as this compound early in the discovery process is therefore invaluable. nih.govnih.gov Computational prediction offers a rapid and cost-effective means to screen large numbers of compounds and prioritize those with a more favorable ADME profile before committing to synthesis and experimental testing. nih.govchemaxon.com

The ionization state directly impacts several key ADME characteristics:

Solubility: The charged, protonated form of a basic compound like this compound is generally more water-soluble than its neutral form. This aqueous solubility is essential for administration and dissolution in bodily fluids. nih.govchemaxon.com

Permeability: The ability of a molecule to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is highly dependent on its lipophilicity. nih.govresearchgate.net The neutral form of a compound is typically more lipid-soluble and thus more permeable. The pKa, by governing the equilibrium between charged and neutral species, directly influences the rate of absorption and distribution into tissues. nih.govnumberanalytics.com

Protein Binding: The extent to which a drug binds to plasma proteins can be influenced by its ionization state, affecting its distribution and availability to reach its therapeutic target. nih.govresearchgate.net

Metabolism and Excretion: The ionization state can affect a molecule's interaction with metabolic enzymes and transporters, thereby influencing its rate of metabolism and elimination from the body. drughunter.com

Table 1: Influence of pKa on ADME Properties for a Basic Compound

| ADME Parameter | Influence of Ionization (Protonation) | Rationale | Citation |

|---|---|---|---|

| Absorption | Can be hindered by high ionization | The neutral form is more lipophilic and better able to cross the lipid bilayers of the gastrointestinal tract. | nih.govnumberanalytics.com |

| Distribution | Affects tissue penetration | Ionized molecules may be restricted from crossing membranes like the blood-brain barrier, while the neutral form distributes more readily into tissues. | nih.govresearchgate.net |

| Solubility | Generally increased by ionization | The charged (protonated) form has stronger interactions with polar water molecules, enhancing aqueous solubility. | nih.govchemaxon.com |

| Metabolism | Can influence enzyme binding | The charge state of a molecule can affect its recognition and binding by metabolic enzymes (e.g., Cytochrome P450s). | drughunter.com |

| Excretion | Renal clearance can be affected | Ionized, more water-soluble compounds are typically more readily excreted by the kidneys. | drughunter.com |

| Protein Binding | Influences binding affinity | Electrostatic interactions can be a key component of drug-protein binding; the charge state is therefore critical. | nih.govresearchgate.net |

Computational Approaches for Dissociation Constants

The dissociation constant (pKa) of a molecule like this compound can be estimated through a variety of computational methods. These approaches range from rapid, empirical techniques to more computationally intensive, physics-based quantum mechanical calculations. nih.gov The goal of these methods is to calculate the change in Gibbs free energy (ΔG) for the deprotonation reaction in aqueous solution. nih.gov

Quantum Mechanical (QM) Methods: QM methods calculate the pKa from first principles by modeling the electronic structure of the molecule. peerj.com A common approach involves using a thermodynamic cycle that breaks down the pKa calculation into gas-phase and solvation energy components. nih.govacs.org Density Functional Theory (DFT) is a widely used QM method for this purpose. mdpi.com To improve accuracy and efficiency, semi-empirical QM methods such as PM3, AM1, and DFTB3 can also be employed, often in combination with continuum solvation models like COSMO (Conductor-like Screening Model) or SMD (Solvation Model based on Density). peerj.com These models simulate the effect of the solvent (water) on the molecule, which is crucial for accurate pKa prediction. mdpi.com For a molecule like this compound, these methods would calculate the energy difference between the neutral species and its protonated form at the 2-amino group.

Empirical and Data-Driven Methods: These methods rely on existing databases of experimentally measured pKa values. nih.gov

Quantitative Structure-Property Relationship (QSPR): These models use statistical correlations between molecular descriptors (e.g., electronic, topological) and known pKa values to build a predictive equation. mdpi.com

Fragment-Based/Machine Learning: Many commercial software packages (e.g., Chemaxon, Epik) and newer academic models use large datasets to train machine learning algorithms. chemaxon.comchemrxiv.org They identify fragments or substructures within the query molecule (in this case, the 2-aminopyrimidine (B69317) core) and use data from similar, known compounds to predict the pKa. nih.gov Some modern approaches, like Uni-pKa, use a protonation ensemble framework and machine learning, which can improve accuracy by preserving thermodynamic consistency. chemrxiv.org

Hybrid Methods: Some of the most robust prediction tools combine elements of different approaches. For instance, a method might use QM calculations to derive fundamental electronic properties which are then used as descriptors in a machine learning model to refine the pKa prediction. youtube.com Another approach uses an isodesmic reaction, where the pKa is calculated relative to a chemically similar reference compound with a known experimental pKa, which can reduce systematic errors in the calculation. peerj.com

The choice of method often involves a trade-off between speed and accuracy. While empirical methods are very fast and suitable for screening massive compound libraries, QM-based methods, though slower, are not limited by the contents of a training database and can be more reliable for novel chemical scaffolds. nih.govpeerj.com

Table 2: Comparison of Computational Methods for pKa Prediction

| Method Type | Principle | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Quantum Mechanics (QM) | Solves electronic structure equations (e.g., using DFT) often with a thermodynamic cycle. | High accuracy potential; applicable to novel molecules; provides mechanistic insight. | Computationally expensive and slow; results can be sensitive to the level of theory and solvation model. | nih.govpeerj.commdpi.com |

| Semi-Empirical QM | Simplified QM using parameters from experimental data. | Faster than ab initio QM methods; good balance of speed and accuracy for many systems. | Less accurate than high-level QM; accuracy depends on the parameterization for the specific chemical class. | peerj.com |

| Empirical / Fragment-Based | Uses a database of experimental pKa values and rules based on molecular fragments. | Very fast; high accuracy for molecules similar to those in the database. | Accuracy is poor for novel scaffolds not represented in the training data. | chemaxon.compeerj.com |

| Machine Learning / QSPR | Statistical models trained on large datasets to correlate molecular descriptors with pKa. | Can be very fast and accurate; can model complex, non-linear relationships. | Performance is highly dependent on the quality and diversity of the training data; can be a "black box". | nih.govchemrxiv.org |

Future Directions and Research Opportunities

Development of Greener and Sustainable Synthetic Methods